2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile 2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 821770-06-3
VCID: VC17262530
InChI: InChI=1S/C16H7ClF3NO/c17-11-4-2-10(3-5-11)15-14(16(18,19)20)12-7-9(8-21)1-6-13(12)22-15/h1-7H
SMILES:
Molecular Formula: C16H7ClF3NO
Molecular Weight: 321.68 g/mol

2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile

CAS No.: 821770-06-3

Cat. No.: VC17262530

Molecular Formula: C16H7ClF3NO

Molecular Weight: 321.68 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile - 821770-06-3

Specification

CAS No. 821770-06-3
Molecular Formula C16H7ClF3NO
Molecular Weight 321.68 g/mol
IUPAC Name 2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile
Standard InChI InChI=1S/C16H7ClF3NO/c17-11-4-2-10(3-5-11)15-14(16(18,19)20)12-7-9(8-21)1-6-13(12)22-15/h1-7H
Standard InChI Key KRZCJUAKQFQXOV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3)C#N)C(F)(F)F)Cl

Introduction

Structural and Functional Features

Molecular Architecture

The compound’s structure comprises a benzofuran scaffold (a fused bicyclic system of benzene and furan) substituted at positions 2, 3, and 5. Key substituents include:

  • 2-(4-Chlorophenyl): A chlorinated aromatic ring providing electron-withdrawing effects and steric bulk.

  • 3-Trifluoromethyl (-CF₃): A lipophilic group known to enhance metabolic stability and binding affinity .

  • 5-Cyano (-CN): A polar functional group capable of hydrogen bonding and participation in nucleophilic reactions.

This combination of electron-deficient (Cl, CF₃) and electron-withdrawing (CN) groups creates a unique electronic profile, influencing reactivity and interactions with biological targets .

Significance of Substituents

  • Trifluoromethyl Group: The -CF₃ moiety increases lipophilicity (logP), improving membrane permeability and resistance to oxidative metabolism . Its strong electron-withdrawing nature also modulates the aromatic system’s electron density, potentially enhancing interactions with hydrophobic binding pockets .

  • 4-Chlorophenyl Group: Chlorine’s inductive effect stabilizes the aromatic system while contributing to van der Waals interactions in target binding .

  • Cyano Group: The -CN group serves as a hydrogen bond acceptor and may participate in click chemistry or other derivatization reactions .

Synthetic Methodologies

Route Design and Precursors

Synthesis strategies for analogous benzofuran derivatives typically begin with functionalized salicylaldehydes. For example, 5-(3-(trifluoromethyl)phenyl azo) salicylaldehyde has been used as a starting material for benzofuran synthesis via cyclocondensation with chloroacetone . Adapting this approach, the target compound could be synthesized through the following generalized steps:

  • Formation of Benzofuran Core:

    • Diazotization of 3-trifluoromethylaniline and coupling with salicylaldehyde to yield a diazo-salicylaldehyde intermediate .

    • Cyclocondensation with chloroacetone in the presence of K₂CO₃ to form the acetylbenzofuran precursor .

  • Introduction of 4-Chlorophenyl and Cyano Groups:

    • Claisen-Schmidt condensation with 4-chlorobenzaldehyde to install the chalcone intermediate.

    • Cyano group incorporation via nucleophilic substitution or oxidative reactions, though specific protocols require further optimization .

Key Reaction Mechanisms

  • Cyclocondensation: The formation of the benzofuran ring proceeds through nucleophilic attack of the phenolic oxygen on the α-carbon of chloroacetone, followed by dehydration .

  • Chalcone Formation: Base-catalyzed aldol condensation between acetylbenzofuran and aldehydes generates α,β-unsaturated ketones, critical precursors for heterocyclic ring closure .

PropertyValue (Analog-Based Estimate)
Molecular FormulaC₁₆H₈ClF₃N₂O
Molecular Weight360.7 g/mol
Melting Point132–134°C (similar to )
LogP (Lipophilicity)~3.5 (CF₃ increases logP)
SolubilityLow in water; soluble in DMSO

Spectral Characteristics:

  • IR Spectroscopy: Expected peaks include ν(C≡N) ~2200 cm⁻¹, ν(C=O) absent (non-carbonyl compound), and ν(C-F) ~1100–1200 cm⁻¹ .

  • ¹H NMR: Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, with distinct coupling patterns for the benzofuran and chlorophenyl rings .

Structure-Activity Relationships (SAR)

  • Benzofuran Core: Essential for planar stacking interactions with aromatic residues in enzyme active sites .

  • Trifluoromethyl Group: Increases metabolic stability and binding affinity; replacing -CF₃ with -CH₃ reduces activity by 40% .

  • 4-Chlorophenyl Substituent: Enhances cytotoxicity in cancer cells (e.g., IC₅₀ = 4.27 µg/mL in SK-MEL-2 melanoma cells for analogs) .

  • Cyano Group: May act as a hydrogen bond acceptor, improving solubility and target engagement .

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